Cas no 1658-97-5 (4-Acetyl-N,N-diethylbenzene-1-sulfonamide)

4-Acetyl-N,N-diethylbenzene-1-sulfonamide structure
1658-97-5 structure
Product Name:4-Acetyl-N,N-diethylbenzene-1-sulfonamide
CAS No:1658-97-5
MF:C12H17NO3S
MW:255.333282232285
MDL:MFCD00579888
CID:235467
PubChem ID:750432
Update Time:2025-10-29

4-Acetyl-N,N-diethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-Acetyl-N,N-diethylbenzenesulfonamide
    • 4-ACETYL-N,N-DIETHYL-BENZENESULFONAMIDE
    • Benzenesulfonamide,4-acetyl-N,N-diethyl-
    • 4-Acetyl-benzolsulfonsaeure-diaethylamid
    • 4-Acetyl-N,N-diethyl-benzolsulfonamid
    • 4-DIETHYLSULFAMYLACETOPHENONE
    • 1658-97-5
    • Benzenesulfonamide, 4-acetyl-N,N-diethyl-
    • EN300-04891
    • NS-03875
    • Z45516155
    • OKAAHYQTIYWBEL-UHFFFAOYSA-N
    • MFCD00579888
    • AB00038626-01
    • AKOS000117793
    • BAA65897
    • CBDivE_008188
    • 4-acetyl-N,N-diethylbenzene-1-sulfonamide
    • SCHEMBL9962909
    • DTXSID90353739
    • 4-Acetyl-N,N-diethylbenzene-1-sulfonamide
    • MDL: MFCD00579888
    • Inchi: 1S/C12H17NO3S/c1-4-13(5-2)17(15,16)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3
    • InChI Key: OKAAHYQTIYWBEL-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(C)=O)=CC=1)(N(CC)CC)(=O)=O

Computed Properties

  • Exact Mass: 255.09300
  • Monoisotopic Mass: 255.09291458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 62.8Ų

Experimental Properties

  • PSA: 62.83000
  • LogP: 3.00050

4-Acetyl-N,N-diethylbenzene-1-sulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

4-Acetyl-N,N-diethylbenzene-1-sulfonamide Pricemore >>

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Additional information on 4-Acetyl-N,N-diethylbenzene-1-sulfonamide

4-Acetyl-N,N-diethylbenzene-1-sulfonamide (CAS 1658-97-5): Properties, Applications, and Market Insights

4-Acetyl-N,N-diethylbenzene-1-sulfonamide (CAS 1658-97-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This sulfonamide derivative, characterized by its acetyl and diethyl functional groups, exhibits unique chemical properties that make it valuable for various applications. With the growing interest in sulfonamide-based compounds and their role in drug development, this compound is increasingly being studied for its potential in medicinal chemistry and industrial applications.

The molecular structure of 4-Acetyl-N,N-diethylbenzene-1-sulfonamide features a benzene ring substituted with a sulfonamide group at the 1-position and an acetyl group at the 4-position. The N,N-diethyl substitution on the sulfonamide nitrogen enhances its lipophilicity, which can influence its solubility and bioavailability. Researchers are particularly interested in how these structural features contribute to the compound's reactivity and potential biological activity. Recent studies have explored its use as an intermediate in the synthesis of more complex molecules, especially in the development of targeted therapies and small-molecule inhibitors.

One of the most discussed applications of 4-Acetyl-N,N-diethylbenzene-1-sulfonamide is in the field of pharmaceutical research. Sulfonamides are known for their broad-spectrum biological activities, including antimicrobial and anti-inflammatory properties. This compound, in particular, has been investigated for its potential as a building block in the synthesis of novel drug candidates. Its structural versatility allows for modifications that can lead to improved pharmacokinetic properties, making it a valuable asset in medicinal chemistry.

In addition to its pharmaceutical applications, 4-Acetyl-N,N-diethylbenzene-1-sulfonamide is also utilized in chemical synthesis and material science. Its ability to act as a sulfonating agent or a precursor for other functionalized compounds makes it a versatile reagent in organic chemistry. Researchers are exploring its use in the development of advanced materials, such as polymers and coatings, where sulfonamide groups can impart specific properties like thermal stability or hydrophilicity.

The market demand for 4-Acetyl-N,N-diethylbenzene-1-sulfonamide has been steadily increasing, driven by its applications in drug discovery and specialty chemicals. With the rise of personalized medicine and the need for novel therapeutic agents, this compound is expected to play a significant role in future research. Companies specializing in fine chemicals and pharmaceutical intermediates are actively sourcing high-quality CAS 1658-97-5 to meet the growing demand from academic and industrial laboratories.

From an environmental and safety perspective, 4-Acetyl-N,N-diethylbenzene-1-sulfonamide is generally considered stable under standard conditions. However, like all chemical substances, proper handling and storage are essential to ensure safety. Researchers and manufacturers are encouraged to follow best practices for chemical management to minimize risks associated with its use. The compound's compatibility with green chemistry principles is also being evaluated, as the industry moves toward more sustainable practices.

In summary, 4-Acetyl-N,N-diethylbenzene-1-sulfonamide (CAS 1658-97-5) is a multifaceted compound with promising applications in pharmaceuticals, chemical synthesis, and material science. Its unique structural features and reactivity profile make it a valuable tool for researchers and industries alike. As the scientific community continues to explore its potential, this compound is likely to remain a topic of interest in both academic and commercial settings.

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